molecular formula C25H21Cl2N3O5 B12744469 N-Acetyl JPH-203 CAS No. 1426240-48-3

N-Acetyl JPH-203

Cat. No.: B12744469
CAS No.: 1426240-48-3
M. Wt: 514.4 g/mol
InChI Key: ZZYZBZJDTUKBBE-FQEVSTJZSA-N
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Description

N-Acetyl JPH-203 is a derivative of JPH-203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for the uptake of essential amino acids in cells, particularly in cancer cells that have high metabolic demands. This compound has been studied for its potential therapeutic applications, especially in oncology, due to its ability to inhibit the growth of cancer cells by blocking amino acid transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl JPH-203 involves the acetylation of JPH-203. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl JPH-203 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

N-Acetyl JPH-203 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of acetylated derivatives.

    Biology: this compound is studied for its effects on amino acid transport and metabolism in cells.

    Medicine: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit LAT1 and reduce the growth of cancer cells.

Mechanism of Action

N-Acetyl JPH-203 exerts its effects by inhibiting the L-type amino acid transporter 1 (LAT1). LAT1 is responsible for the uptake of essential amino acids into cells. By blocking this transporter, this compound reduces the availability of amino acids necessary for cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have higher metabolic demands and rely heavily on amino acid uptake for their rapid growth .

Comparison with Similar Compounds

Similar Compounds

    JPH-203: The parent compound of N-Acetyl JPH-203, also an LAT1 inhibitor.

    BCH: Another LAT1 inhibitor with a different chemical structure.

    Gabapentin: A compound that inhibits amino acid transport but targets different transporters.

Uniqueness

This compound is unique due to its specific acetylation, which may enhance its stability and bioavailability compared to its parent compound, JPH-203. This modification can also influence its interaction with LAT1 and its overall therapeutic efficacy .

Properties

CAS No.

1426240-48-3

Molecular Formula

C25H21Cl2N3O5

Molecular Weight

514.4 g/mol

IUPAC Name

(2S)-3-[4-[(5-acetamido-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]-2-aminopropanoic acid

InChI

InChI=1S/C25H21Cl2N3O5/c1-13(31)29-17-10-16(22-21(11-17)30-24(35-22)15-5-3-2-4-6-15)12-34-23-18(26)7-14(8-19(23)27)9-20(28)25(32)33/h2-8,10-11,20H,9,12,28H2,1H3,(H,29,31)(H,32,33)/t20-/m0/s1

InChI Key

ZZYZBZJDTUKBBE-FQEVSTJZSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl

Canonical SMILES

CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl

Origin of Product

United States

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